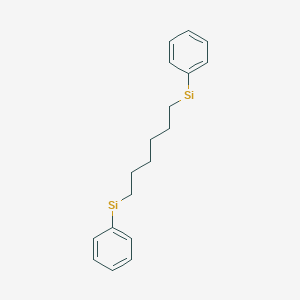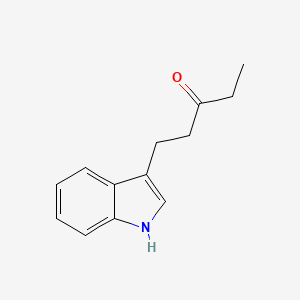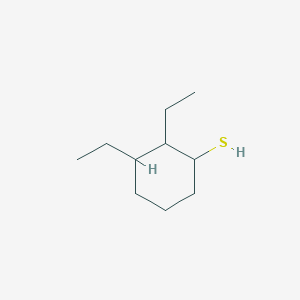
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a chemical compound with the molecular formula C16H32Si3 It is a member of the trisilane family, which consists of three silicon atoms bonded in a chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of phenyltrichlorosilane with tert-butyl lithium and hexamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted trisilane derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is unique due to its trisilane backbone, which imparts distinct chemical properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
823207-67-6 |
|---|---|
Formule moléculaire |
C16H32Si3 |
Poids moléculaire |
308.68 g/mol |
Nom IUPAC |
tert-butyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C16H32Si3/c1-16(2,3)19(17(4,5)6,18(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
RMCGLAFJPRQTFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)



![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)

![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)


